In-Depth Structural Elucidation and Chemical Analysis of 3-Bromo-5-[(cyclobutylamino)methyl]aniline
In-Depth Structural Elucidation and Chemical Analysis of 3-Bromo-5-[(cyclobutylamino)methyl]aniline
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Executive Summary
In contemporary drug discovery and medicinal chemistry, the strategic selection of multifunctional building blocks dictates the efficiency of library synthesis. 3-Bromo-5-[(cyclobutylamino)methyl]aniline (CAS: 1510222-80-6)[1] is a highly versatile, trifunctional scaffold. It integrates an aryl bromide for transition-metal-catalyzed cross-coupling, a primary aniline for selective amidation, and a sterically shielded secondary benzylic amine for late-stage functionalization.
This technical whitepaper provides a comprehensive guide to the structural elucidation, physicochemical profiling, and analytical validation of this molecule. By detailing self-validating experimental protocols and explaining the causality behind analytical choices, this guide serves as an authoritative reference for researchers conducting quality control (QC) or synthetic derivatization of this compound.
Molecular Architecture & Physicochemical Profiling
The structural uniqueness of 3-Bromo-5-[(cyclobutylamino)methyl]aniline lies in its distinct functional domains. The bromo group acts as an inductive electron-withdrawing moiety, subtly modulating the pKa of the primary aniline without exerting direct resonance deactivation[2]. Furthermore, the incorporation of the cyclobutyl ring provides a specific "butterfly" conformational geometry, imparting enhanced lipophilicity and steric bulk compared to linear alkyl amines[3], which is highly desirable in optimizing pharmacokinetic properties.
Table 1: Physicochemical Properties
| Property | Value | Significance |
| Molecular Formula | C₁₁H₁₅BrN₂ | Defines the elemental composition. |
| Molecular Weight | 255.16 g/mol | Optimal for fragment-based drug design (FBDD). |
| Monoisotopic Mass | 254.0419 Da | Critical for HRMS mass accuracy validation. |
| CAS Registry Number | 1510222-80-6 | Unique identifier for commercial sourcing[1]. |
| H-Bond Donors | 2 (-NH₂, -NH-) | Facilitates target protein interactions. |
| H-Bond Acceptors | 2 (N, N) | Contributes to aqueous solubility. |
Strategic Analytical Workflow
To ensure the scientific integrity of the structural elucidation, an orthogonal analytical approach is required. The workflow below outlines the integration of Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FT-IR).
Analytical workflow for the structural elucidation of the target compound.
Standard Operating Procedure (SOP): Sample Preparation
Causality Check: Proper sample preparation prevents artifact generation. For NMR, deuterated dimethyl sulfoxide (DMSO-d₆) is strictly preferred over CDCl₃. DMSO-d₆ significantly slows the chemical exchange rate of the labile -NH₂ and -NH- protons, allowing them to be observed as distinct broad singlets rather than being lost to baseline broadening.
Nuclear Magnetic Resonance (NMR) Elucidation
The ¹H NMR spectrum of this molecule is highly diagnostic. The meta-substituted benzene ring yields three distinct aromatic protons. The cyclobutyl group presents a characteristic multiplet pattern due to the constrained ring system[4].
Protocol: 1D ¹H and ¹³C NMR Acquisition
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Preparation: Dissolve 10 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆.
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Acquisition: Transfer to a 5 mm NMR tube. Acquire ¹H spectra at 400 MHz (16 scans, relaxation delay 1.5s) and ¹³C spectra at 100 MHz (1024 scans).
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Processing: Apply an exponential window function (LB = 0.3 Hz for ¹H), Fourier transform, and reference to the DMSO-d₆ solvent peak (2.50 ppm for ¹H).
Table 2: Expected ¹H NMR Chemical Shift Assignments (400 MHz, DMSO-d₆)
| Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.85 | t (J=1.8 Hz) | 1H | Aromatic C4-H (between Br and CH₂NH) |
| ~6.72 | t (J=1.8 Hz) | 1H | Aromatic C2-H (between Br and NH₂) |
| ~6.60 | t (J=1.8 Hz) | 1H | Aromatic C6-H (between NH₂ and CH₂NH) |
| ~5.30 | br s | 2H | Aniline -NH₂ (Exchanges with D₂O) |
| ~3.55 | s | 2H | Benzylic -CH₂- |
| ~3.15 | m | 1H | Cyclobutyl -CH- (alpha to nitrogen)[4] |
| ~2.50 | br s | 1H | Secondary -NH- (Exchanges with D₂O) |
| ~2.05 | m | 2H | Cyclobutyl -CH₂- (beta) |
| ~1.60 | m | 4H | Cyclobutyl -CH₂- (gamma) |
Mass Spectrometry & Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is critical for verifying the exact mass and the distinct isotopic signature of the bromine atom. Bromine naturally occurs as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, resulting in a characteristic "doublet" peak for the parent ion[2].
Protocol: UPLC-HRMS Analysis
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Solvent Matrix: Prepare a 1 µg/mL solution in LC-MS grade Acetonitrile/Water (50:50, v/v) with 0.1% Formic Acid. Causality: Formic acid ensures complete protonation of the basic amine centers, maximizing the [M+H]⁺ signal intensity in positive Electrospray Ionization (ESI+) mode.
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Ionization: ESI+ mode; Capillary voltage at 3.0 kV; Desolvation temperature at 350°C.
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Fragmentation: Apply 20-30 eV collision energy for MS/MS. The dominant fragmentation pathway is benzylic cleavage, driven by the stability of the resulting bromobenzyl cation.
Proposed ESI-MS/MS fragmentation pathway highlighting benzylic cleavage.
Table 3: Exact Mass and Isotopic Distribution
| Ion Species | Formula | Exact Mass (m/z) | Relative Abundance |
| [M+H]⁺ (⁷⁹Br) | C₁₁H₁₆⁷⁹BrN₂⁺ | 255.0491 | ~100% |
| [M+H]⁺ (⁸¹Br) | C₁₁H₁₆⁸¹BrN₂⁺ | 257.0471 | ~97.3% |
| Fragment 1 (⁷⁹Br) | C₇H₇⁷⁹BrN⁺ | 183.9756 | High (Base Peak) |
Synthetic Utility & Reactivity Profiling
The value of 3-Bromo-5-[(cyclobutylamino)methyl]aniline lies in its orthogonal reactivity. Chemists can selectively address one functional group without requiring exhaustive protection/deprotection strategies.
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Primary Aniline: Highly nucleophilic and relatively unhindered. Readily undergoes amidation with acyl chlorides or coupling reagents (e.g., HATU, EDC).
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Secondary Amine: The cyclobutyl group provides significant steric shielding[3]. This prevents over-alkylation and allows the primary aniline to react preferentially. It can later be functionalized via reductive amination or converted into a stable hydrochloride salt.
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Aryl Bromide: Serves as the primary handle for palladium-catalyzed C-C or C-N bond formation (Suzuki-Miyaura, Buchwald-Hartwig cross-couplings).
Synthetic reactivity map demonstrating orthogonal functionalization sites.
References
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3-Bromo-5-(tert-butyl)aniline | C10H14BrN | CID 50997946 - PubChem Source: PubChem (NIH) URL:[Link]
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Bicyclobutanes: from curiosities to versatile reagents and covalent warheads Source: Chemical Science (RSC Publishing) URL:[Link]
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Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents Source: PMC (NIH) URL:[Link]
Sources
- 1. 1510222-80-6|3-Bromo-5-((cyclobutylamino)methyl)aniline|BLD Pharm [bldpharm.com]
- 2. 3-Bromo-5-(tert-butyl)aniline | C10H14BrN | CID 50997946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bicyclobutanes: from curiosities to versatile reagents and covalent warheads - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03948F [pubs.rsc.org]
- 4. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
